molecular formula C22H25N3O6 B2653527 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421458-32-3

2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Cat. No.: B2653527
CAS No.: 1421458-32-3
M. Wt: 427.457
InChI Key: ACXZFTNPZMWMCB-UHFFFAOYSA-N
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Description

2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate is a complex organic compound that features a unique combination of azetidine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which can be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The benzimidazole moiety can be synthesized by condensation of o-phenylenediamine with formic acid or aromatic aldehydes . The final step involves coupling these two moieties under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process. Additionally, the use of environmentally benign reagents and solvents would be prioritized to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine or benzimidazole derivatives.

Scientific Research Applications

2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring can also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate is unique due to the specific substitution pattern on the azetidine and benzimidazole rings, which can result in distinct bioactivity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2.C2H2O4/c1-13-4-5-18-19(6-13)22-20(21-18)15-11-23(12-15)10-14-7-16(24-2)9-17(8-14)25-3;3-1(4)2(5)6/h4-9,15H,10-12H2,1-3H3,(H,21,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXZFTNPZMWMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=CC(=C4)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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